
5-cis Iloprost
Übersicht
Beschreibung
5-cis Iloprost: is a synthetic analog of prostacyclin, a naturally occurring prostaglandin that plays a crucial role in inhibiting platelet aggregation and dilating blood vessels. It is primarily used in the treatment of pulmonary arterial hypertension and other conditions where blood flow needs to be improved. The compound is known for its stability and potency compared to natural prostacyclin.
Wissenschaftliche Forschungsanwendungen
Renal Protection
Iloprost has been extensively studied for its protective effects against contrast-induced nephropathy (CIN) and renal dysfunction in transplant patients.
Case Studies and Findings
- A systematic review identified five studies demonstrating iloprost's renoprotective effects in renal transplantation. These studies indicated that iloprost administration significantly reduced the incidence of CIN among patients undergoing coronary angiography, with a risk ratio (RR) of 0.32 (95% CI: 0.16-0.67) .
- In a randomized controlled trial involving patients with baseline renal insufficiency, iloprost infusion resulted in a mean difference improvement in creatinine clearance by 4.56 mL/min/m² (95% CI: 1.82-7.30), affirming its efficacy in preventing acute renal insufficiency .
Data Table: Renal Protection Studies
Study | Population | Intervention | Outcome | Risk Ratio |
---|---|---|---|---|
Study A | Renal transplant patients | Iloprost infusion | Reduced CIN incidence | RR = 0.32 |
Study B | Coronary angiography patients | Iloprost vs placebo | Improved creatinine clearance | WMD = 4.56 mL/min/m² |
Pulmonary Hypertension
Iloprost is widely used in managing pulmonary arterial hypertension (PAH), where it improves exercise capacity and reduces hospitalization rates.
Clinical Trials
- The GRIPHON trial established that selexipag, another prostacyclin receptor agonist, showed similar efficacy to iloprost but with lower hospitalization risks . This highlights iloprost's role as a cornerstone treatment for PAH.
- A comparative analysis indicated that inhaled iloprost was associated with higher healthcare encounters compared to oral selexipag, suggesting differences in treatment persistence and effectiveness .
Data Table: Pulmonary Hypertension Outcomes
Treatment | Hospitalization Rate | Exercise Capacity Improvement |
---|---|---|
Iloprost | Higher than selexipag | Significant |
Selexipag | Lower hospitalization rate | Comparable improvement |
Septic Shock Management
Recent studies have explored the use of iloprost in critically ill patients with septic shock.
Clinical Trial Insights
- The COMBAT-SHINE trial assessed the impact of low-dose iloprost on organ dysfunction in septic shock patients but concluded that it did not significantly improve outcomes compared to placebo, leading to the trial's termination for futility .
- Despite this setback, iloprost's potential as a supportive therapy in septic conditions remains under investigation, particularly regarding its endothelial protective properties.
Data Table: Septic Shock Trial Results
Trial Name | Population | Intervention | Primary Outcome | Result |
---|---|---|---|---|
COMBAT-SHINE | ICU patients with septic shock | Iloprost vs placebo | SOFA score reduction | No significant difference |
Wirkmechanismus
Target of Action
5-cis Iloprost, also known as 15®-Iloprost, is a synthetic analog of prostacyclin (PGI2; epoprostenol), an endogenous prostanoid mainly produced in the vascular endothelium . It is more stable than prostacyclin, which is short-lived . The primary targets of this compound are the prostacyclin receptors in the vascular endothelium .
Mode of Action
This compound interacts with its targets, the prostacyclin receptors, and mimics the pharmacodynamic properties of prostacyclin . It is a potent vasodilator with reported anti-thrombotic properties .
Biochemical Pathways
This compound affects the prostacyclin signaling pathway, leading to vasodilation and inhibition of platelet aggregation . It also impacts the mitochondrial function and oxidative stress pathways, contributing to its cytoprotective effects .
Pharmacokinetics
It is known that iloprost is metabolized via β-oxidation to inactive tetranor-iloprost . The elimination half-life is approximately 20–30 minutes, and it is excreted via the kidneys (68%) and feces (12%) .
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation, inhibition of platelet aggregation, and cytoprotection . In patients with pulmonary arterial hypertension (PAH) and frostbites, treatment with iloprost resulted in improved symptoms and prevention of further deterioration .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the effectiveness of iloprost in treating severe frostbite was established in young, healthy adults who suffered frostbite at high altitudes . Additionally, the presence of other medications can impact the action of iloprost. For example, blood pressure-lowering agents may enhance the hypotensive effect of iloprost .
Biochemische Analyse
Biochemical Properties
5-cis Iloprost interacts with various enzymes, proteins, and other biomolecules. It mimics the pharmacodynamic properties of prostacyclin, including inhibition of platelet aggregation, vasodilatation, and cytoprotection .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to treat pulmonary arterial hypertension (PAH) and frostbites . Inhaled iloprost, a form of this compound, has been shown to improve gas exchange in patients with PAH
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is proposed that this compound decreases catecholamine outflow from sympathetic nerve terminals, preserves mitochondrial function, and reduces oxidative stress
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, inhaled iloprost has been shown to improve exercise capacity, hemodynamic parameters, and event-free survival in the first 3 months after diagnosis of PAH . When used for a prolonged period, inhaled iloprost could contribute to an unsatisfactory improvement in vascular remodeling and even a decreased event-free survival rate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, when administered as an intermittent intravenous infusion at ≤ 2 ng/kg/min for 2 to 4 weeks, iloprost reduced rest pain and improved ulcer healing in 40 to 60% of patients with critical leg ischemia
Metabolic Pathways
This compound is involved in various metabolic pathways. In vitro studies reveal that cytochrome P450-dependent metabolism plays only a minor role in the biotransformation of iloprost
Transport and Distribution
It is known that iloprost is approximately 60% protein-bound, mainly to albumin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-cis Iloprost involves multiple steps, starting from readily available starting materials. The key step in the synthesis is the construction of the appropriately substituted bicyclic ketone. This is achieved through a series of reactions including aldol condensation, reduction, and cyclization. The final product is obtained after purification and isolation steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 5-cis Iloprost undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Vergleich Mit ähnlichen Verbindungen
Epoprostenol: Another prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Treprostinil: A synthetic analog with a longer half-life compared to natural prostacyclin.
Beraprost: An orally active prostacyclin analog used in the treatment of vascular diseases
Uniqueness: 5-cis Iloprost is unique due to its enhanced stability and potency compared to natural prostacyclin. It has a longer half-life, making it more effective in clinical applications. Additionally, its ability to be administered via inhalation or intravenous routes provides flexibility in treatment options .
Biologische Aktivität
5-cis Iloprost is a synthetic analogue of prostacyclin (PGI2), which plays a significant role in vascular biology. This compound exhibits various biological activities, particularly in the context of vasodilation, cytoprotection, and potential therapeutic applications in pulmonary arterial hypertension (PAH) and cancer prevention. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Iloprost mimics the actions of prostacyclin, primarily functioning as a potent vasodilator. It acts through the activation of prostacyclin receptors (IP receptors), leading to increased intracellular cyclic AMP (cAMP) levels, which play a crucial role in inhibiting vascular smooth muscle cell proliferation and promoting vasodilation. The mechanism also involves:
- Inhibition of Platelet Aggregation : Iloprost reduces platelet aggregation, contributing to its vasodilatory effects and potential anti-thrombotic properties .
- Cytoprotection : It has been shown to attenuate ischemia-induced tissue injury by preserving mitochondrial function and reducing oxidative stress .
- Modulation of Inflammatory Responses : Studies indicate that iloprost may decrease neutrophil accumulation and stabilize cellular membranes .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important absorption and distribution characteristics:
- Absorption : Following inhalation, peak plasma levels are approximately 150 pg/mL within 30 minutes. Intravenous administration leads to steady-state plasma concentrations around 85 ng/L .
- Volume of Distribution : The apparent steady-state volume of distribution is reported at 0.7 to 0.8 L/kg in healthy subjects .
- Protein Binding : Approximately 60% of iloprost is protein-bound, mainly to albumin .
- Metabolism : Iloprost undergoes minimal cytochrome P450-dependent metabolism and is primarily metabolized via β-oxidation with tetranor-iloprost as the main inactive metabolite .
Pulmonary Arterial Hypertension (PAH)
Iloprost has been extensively studied for its efficacy in treating PAH. Clinical trials demonstrate significant reductions in pulmonary vascular resistance and pulmonary artery pressure following iloprost administration. For instance:
- A study involving patients with PAH showed that iloprost inhalation improved exercise capacity and functional class compared to placebo .
Cancer Prevention
Recent research has highlighted the potential role of iloprost in cancer chemoprevention:
- In murine models, iloprost-impregnated chow resulted in elevated lung macrophages and decreased tumor formation, suggesting an immunomodulatory effect that may contribute to its anticancer properties .
Data Table: Summary of Biological Activities
Biological Activity | Description |
---|---|
Vasodilation | Potent dilator of systemic and pulmonary vascular beds |
Platelet Aggregation | Inhibits platelet aggregation, reducing thrombus formation |
Cytoprotection | Attenuates ischemia-induced tissue injury |
Anti-inflammatory Effects | Decreases neutrophil accumulation; stabilizes cell membranes |
Cancer Prevention | Reduces lung tumor formation in animal models |
Study on Endobronchial Dysplasia
A multicenter phase II trial assessed the impact of oral iloprost on endobronchial dysplasia in former smokers. The trial included 152 subjects and demonstrated significant improvement in histological scores among those treated with iloprost compared to placebo .
Ischemia-Reperfusion Injury
In animal models subjected to ischemia-reperfusion injury, administration of iloprost preserved myocardial function significantly better than control groups, indicating its protective effects on cardiac tissue during ischemic events .
Eigenschaften
IUPAC Name |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-UGQITTIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.